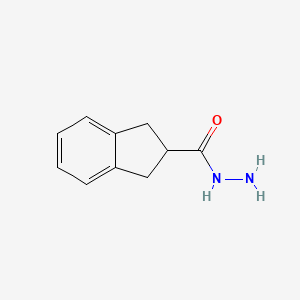
6-Benzyl-3-bromopyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3-bromopyridin-2-ol is a heterocyclic organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, featuring a bromine atom at the 3-position and a benzyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-bromopyridin-2-ol typically involves the bromination of 6-benzylpyridin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure conditions.
化学反应分析
Types of Reactions
6-Benzyl-3-bromopyridin-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 6-benzyl-3-bromopyridin-2-one.
Reduction: Formation of 6-benzylpyridin-2-ol.
科学研究应用
6-Benzyl-3-bromopyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Benzyl-3-bromopyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-Bromo-3-hydroxypyridine: Similar structure but lacks the benzyl group.
6-Bromopyridin-3-ol: Similar structure but lacks the benzyl group.
3-Bromo-2-pyridinol: Similar structure but lacks the benzyl group.
Uniqueness
6-Benzyl-3-bromopyridin-2-ol is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical properties and reactivity. The benzyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic biological targets. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
6-benzyl-3-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-6-10(14-12(11)15)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI 键 |
VEWOZKQZOLKZAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C(=O)N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)

![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
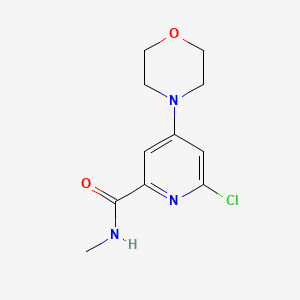
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
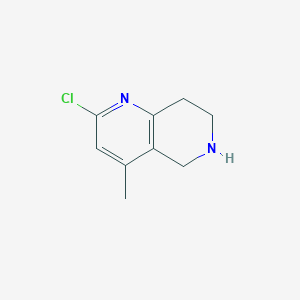
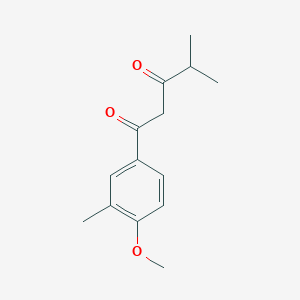
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)


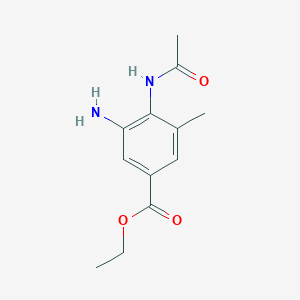
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
